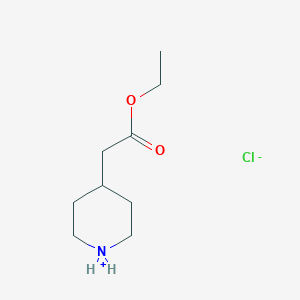

Ethyl 2-(piperidin-4-yl)acetate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-piperidin-4-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBESFTPUTXOFCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670062 | |

| Record name | Ethyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169458-04-2 | |

| Record name | Ethyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidin-4-yl-acetic acid ethyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 2-(piperidin-4-yl)acetate hydrochloride (CAS 169458-04-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(piperidin-4-yl)acetate hydrochloride, with the CAS number 169458-04-2, is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry and drug discovery. Structurally, it features a piperidine ring substituted at the 4-position with an ethyl acetate group. This molecule serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Notably, it is frequently employed as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of the known properties, safety information, and potential applications of this compound.

Chemical and Physical Properties

A summary of the available chemical and physical data for this compound is presented below. It is important to note that some physical properties, such as a definitive melting point for the hydrochloride salt and specific solubility values, are not consistently reported in publicly available literature. The data for the free base (CAS 59184-90-6) is included for reference where available.

| Property | Value | Source(s) |

| CAS Number | 169458-04-2 | [1][2] |

| Molecular Formula | C₉H₁₈ClNO₂ | [1][2] |

| Molecular Weight | 207.7 g/mol | [1][2] |

| Appearance | White to off-white solid | Not explicitly cited |

| Purity | ≥97% | [1][2] |

| Boiling Point | 271.2°C at 760 mmHg | Not explicitly cited |

| Flash Point | 117.8°C | Not explicitly cited |

| Melting Point | 123 - 127 °C (for free base, CAS 59184-90-6) | [3] |

| Density | 1.0 ± 0.1 g/cm³ (for free base, CAS 59184-90-6) | [3] |

| Solubility | Soluble in many organic solvents, such as ethanol and cyclohexane (for free base, CAS 59184-90-6). | [3] |

| Storage Conditions | Room temperature, under inert gas (nitrogen or Argon) at 2-8°C is also recommended. | [1][2] |

Safety and Handling

This compound is classified under GHS07 for health hazards. The following table summarizes the key safety information. Users should always consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.

| Hazard Category | GHS Classification |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Handle in a well-ventilated place.[1]

-

Wear suitable protective clothing, including gloves and eye/face protection.[4]

-

Avoid contact with skin and eyes.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools.[1]

-

Prevent fire caused by electrostatic discharge steam.[1]

Storage Recommendations:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store apart from foodstuff containers or incompatible materials.[1]

Applications in Drug Discovery: A PROTAC Linker

The primary application of this compound in current research is as a structural component, specifically a linker, in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The piperidine moiety of Ethyl 2-(piperidin-4-yl)acetate provides a rigid scaffold that can be advantageous in optimizing the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5]

General Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action for PROTACs involves co-opting the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The general signaling pathway is illustrated below.

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of this compound or its specific use in the synthesis of a named PROTAC are limited. However, a general workflow for the synthesis and evaluation of PROTACs is presented below. This workflow would be applicable to PROTACs developed using the subject compound as a linker.

General Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC involves a multi-step process, from the synthesis of the individual components to the final biological evaluation of the assembled molecule.

Caption: A typical experimental workflow for PROTAC synthesis and evaluation.

Conclusion

References

Chemical structure of Ethyl 2-(piperidin-4-yl)acetate hydrochloride

An In-Depth Technical Guide to Ethyl 2-(piperidin-4-yl)acetate Hydrochloride

Abstract

This compound is a key chemical intermediate, recognized for its integral role as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). As a piperidine derivative, it provides a rigid, functionalized scaffold essential for constructing the linker component of these advanced therapeutic agents. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and its critical application in the field of targeted protein degradation for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is the hydrochloride salt of the ethyl ester of 4-piperidineacetic acid. The piperidine ring provides a versatile scaffold, while the ethyl acetate group offers a point for further chemical modification.

| Property | Data | Citation(s) |

| IUPAC Name | ethyl 2-(piperidin-4-yl)acetate;hydrochloride | |

| Synonyms | 4-Piperidineacetic acid ethyl ester HCl, Ethyl 2-(4-piperidyl)acetate hydrochloride | [1] |

| CAS Number | 169458-04-2 | [2][3][4] |

| Molecular Formula | C₉H₁₈ClNO₂ | [2][3] |

| Molecular Weight | 207.70 g/mol | [2] |

| Appearance | White to off-white solid (typical) | |

| Purity | Commercially available at ≥97% | [2][3] |

| Storage Conditions | Room temperature, store in a dry, well-ventilated place | [2] |

Synthesis and Characterization

The synthesis of this compound is typically achieved in a two-step process starting from a protected piperidine precursor.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(piperidin-4-yl)acetate (Free Base)

This procedure involves the catalytic hydrogenation of an N-protected piperidine precursor to remove the protecting group. A common precursor is the N-benzyl derivative.

-

Materials: Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate, Palladium on carbon (10 wt% Pd/C), Ethyl acetate (solvent), Hydrogen gas (H₂).

-

Procedure:

-

Dissolve Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate in ethyl acetate in a suitable hydrogenation vessel.

-

Add the Palladium on carbon catalyst to the solution. The amount is typically 5-10 mol% relative to the substrate.

-

Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon), followed by introducing hydrogen gas to the desired pressure (e.g., 50-60 psi).

-

The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50-60 °C) for several hours (e.g., 12-18 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is cooled, and the vessel is carefully depressurized.

-

The catalyst is removed by filtration through a pad of celite. The filter cake is washed with additional ethyl acetate.

-

The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield Ethyl 2-(piperidin-4-yl)acetate as a crude oil, which can be purified further if necessary.

-

Step 2: Formation of the Hydrochloride Salt

-

Materials: Ethyl 2-(piperidin-4-yl)acetate (from Step 1), Diethyl ether or Ethyl acetate (anhydrous), Hydrochloric acid solution (e.g., 2 M in diethyl ether).

-

Procedure:

-

Dissolve the crude or purified Ethyl 2-(piperidin-4-yl)acetate in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of hydrochloric acid in diethyl ether (or another suitable solvent) dropwise with stirring.

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for approximately 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

-

Characterization Data

Full characterization relies on spectroscopic methods. While a specific experimental spectrum for the hydrochloride salt is not publicly available, the expected ¹H NMR signals can be predicted based on its structure.

| Assignment (Proton) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -O-CH₂ -CH₃ (Ethyl ester) | 4.0 - 4.2 | Quartet (q) | Protons of the ethyl ester methylene group, coupled to the adjacent methyl group. |

| -O-CH₂-CH₃ (Ethyl ester) | 1.1 - 1.3 | Triplet (t) | Protons of the ethyl ester methyl group, coupled to the adjacent methylene group. |

| Piperidine H2, H6 (axial & equatorial) | 2.9 - 3.4 | Multiplet (m) | Protons adjacent to the nitrogen atom. Expected to be downfield due to the positive charge on the protonated nitrogen. |

| Piperidine H3, H5 (axial & equatorial) | 1.5 - 1.9 | Multiplet (m) | Piperidine ring protons. |

| Piperidine H4 | 1.9 - 2.2 | Multiplet (m) | Methine proton at position 4 of the piperidine ring. |

| -CH₂ -COO- (Acetate) | 2.2 - 2.4 | Doublet (d) | Methylene protons of the acetate group, coupled to the H4 proton. |

| >N⁺H₂- (Ammonium) | 8.5 - 9.5 | Broad singlet | Protons on the positively charged nitrogen. Signal may be broad and exchangeable with D₂O. |

Note: This table represents predicted values. Actual spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) for confirmation.

Application in Drug Discovery: PROTAC Technology

The primary and most significant application of this compound is as a structural component for linkers in Proteolysis-Targeting Chimeras (PROTACs).[2][5]

Role as a PROTAC Linker Building Block

PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell.[6][7] They function by "hijacking" the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[6][8]

A PROTAC molecule consists of three parts:

-

A "warhead" ligand that binds to the target protein (Protein of Interest, POI).

-

An E3 ligase ligand that recruits a specific E3 ubiquitin ligase enzyme.

-

A chemical linker that covalently connects the two ligands.

This compound serves as a foundational piece for constructing this linker. The piperidine ring introduces a degree of rigidity and a defined three-dimensional geometry to the linker, which is crucial for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[9] The ethyl acetate group provides a reactive handle for covalent attachment to either the warhead or the E3 ligase ligand during the synthesis of the final PROTAC molecule.

Mechanism of Action of PROTACs

The mechanism is a catalytic cycle that results in the selective degradation of the target protein.[10][11]

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[7][10]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules (a small regulatory protein) from an E2 conjugating enzyme to lysine residues on the surface of the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is now "tagged" for destruction and is recognized and degraded by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins.

-

Recycling: After the target protein is degraded, the PROTAC molecule is released and can go on to recruit another target protein molecule, acting in a catalytic manner.[6][10]

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.

| Precaution Category | Guideline |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a laboratory coat. |

| Inhalation | Avoid breathing dust. Use in a well-ventilated area or under a chemical fume hood. May cause respiratory irritation. |

| Skin and Eye Contact | Avoid contact with skin and eyes. Causes skin and serious eye irritation. In case of contact, rinse immediately with plenty of water. |

| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place away from incompatible materials. |

Disclaimer: This information is for guidance only. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. 169458-04-2 CAS MSDS (ETHYL 4-PIPERIDINEACETATE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound , 97% , 169458-04-2 - CookeChem [cookechem.com]

- 4. This compound [chemdict.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 11. portlandpress.com [portlandpress.com]

The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged heterocyclic motif that forms the core of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique structural and physicochemical properties have made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents with a broad spectrum of biological activities. This in-depth technical guide explores the significant pharmacological applications of piperidine derivatives, focusing on their anticancer, antiviral, antifungal, antibacterial, and neuroprotective properties. This document provides a comprehensive overview of quantitative activity data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers engaged in the discovery and development of novel piperidine-based therapeutics.

Anticancer Activity of Piperidine Derivatives

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various piperidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |

| Compound 17a | PC3 | Prostate | 0.81 | [1] |

| MGC803 | Gastric | 1.09 | [1] | |

| MCF-7 | Breast | 1.30 | [1] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [1] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [1] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [1] | |

| Piperidine-dihydropyridine hybrid | A-549 | Lung | 15.94 - 48.04 | [2] |

| MCF-7 | Breast | 24.68 - 59.12 | [2] | |

| RAJI | MDA-MB-231 | Breast (Triple Negative) | 20 (µg/mL) | [2] |

| MDA-MB-468 | Breast (Triple Negative) | 25 (µg/mL) | [2] | |

| Piperidone monocarbonyl curcumin analogues | A549 | Lung | < 5 | [3] |

Signaling Pathways in Anticancer Activity

A significant number of piperidine-containing anticancer agents exert their effects by modulating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[4] Other piperidine derivatives have been shown to induce apoptosis through the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio and subsequent caspase activation.[1][5]

Figure 1: The PI3K/Akt signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Piperidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives. Include a vehicle control (solvent only).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[7]

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Figure 2: General workflow for the MTT cytotoxicity assay.

Antiviral Activity of Piperidine Derivatives

Several piperidine derivatives have been identified as potent antiviral agents, particularly against the Human Immunodeficiency Virus (HIV) and influenza viruses. They often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or interfere with viral entry and replication.

Quantitative Antiviral Activity Data

The antiviral efficacy is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity.

| Derivative | Virus Strain | Cell Line | EC50 | Reference |

| HIV-1 Inhibitor-54 | HIV-1 IIIB | MT-4 | 32 nM | [8] |

Experimental Protocol: Anti-HIV Activity Assay

This protocol is designed to determine the EC50 value of a compound by measuring the inhibition of HIV-1 replication in a cell-based assay.[8][9][10]

Principle: The assay measures the reduction in viral replication in the presence of the test compound. Viral replication can be quantified by measuring the activity of a reporter gene (e.g., luciferase) under the control of the HIV-1 LTR or by quantifying a viral protein (e.g., p24 antigen).[8]

Materials:

-

MT-4 or TZM-bl cells

-

HIV-1 virus stock (e.g., HIV-1 IIIB)

-

Complete culture medium

-

Piperidine derivative

-

96-well plates

-

Detection reagent (e.g., Luciferase Assay System or HIV-1 p24 Antigen ELISA kit)

-

Luminometer or ELISA plate reader

Procedure:

-

Cell Preparation: Culture MT-4 or TZM-bl cells and ensure they are in the logarithmic growth phase.

-

Compound Dilution: Prepare serial dilutions of the piperidine derivative in culture medium.

-

Infection: a. Plate the cells in a 96-well plate. b. Add the diluted compound to the wells. c. Infect the cells with the HIV-1 virus stock.[8] d. Include virus control (cells + virus, no compound) and cell control (cells only) wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[8]

-

Quantification of Viral Replication: Measure the reporter gene activity or p24 antigen levels according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.[9]

Antifungal and Antibacterial Activity of Piperidine Derivatives

Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic fungi and bacteria.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antifungal Activity:

| Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Piperidine derivative 5 | C. albicans | 32-64 | [11] |

| Piperidine derivative 6 | C. albicans | 32-64 | [11] |

| Piperidine derivative 7 | C. albicans | 32-64 | [11] |

Antibacterial Activity:

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Piperidin-4-one derivative 1a | S. aureus | 12 | [12] |

| E. coli | 8 | [12] | |

| B. subtilis | 10 | [12] | |

| Piperidine derivative 6 | B. subtilis | 0.75 (mg/mL) | [13] |

| E. coli | 1.5 (mg/mL) | [13] | |

| S. aureus | 1.5 (mg/mL) | [13] | |

| 2-(thioalkyl)-1H-methylbenzimidazole derivative 3a | P. aeruginosa | 1 | [14] |

| E. coli | 1 | [14] | |

| 2-(thioalkyl)-1H-methylbenzimidazole derivative 3b | P. aeruginosa | 1 | [14] |

| E. coli | 1 | [14] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the MIC of an antimicrobial agent.[11]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The lowest concentration that inhibits visible growth is the MIC.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Piperidine derivative

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the piperidine derivative in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 48 hours (fungi).[11]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuroprotective Effects of Piperidine Derivatives

Piperidine derivatives have shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's disease and ischemic stroke. Their neuroprotective mechanisms often involve the inhibition of acetylcholinesterase (AChE) or the modulation of pathways involved in neuronal survival.[15][16]

Quantitative Neuroprotective Activity Data

| Derivative | Assay | Result | Reference |

| Compound A10 | L-glutamic acid-induced injury in SH-SY5Y cells | 61.54% survival rate at 10 µmol/L | [16] |

| hERG assay (cardiotoxicity) | IC50 > 40 µmol/L | [16] | |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase Inhibition | IC50 = 0.56 nM | [17] |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) (E2020) | Acetylcholinesterase Inhibition | IC50 = 5.7 nM | [18] |

Signaling Pathways in Neuroprotection

One of the key mechanisms of neuroprotection for some piperidine derivatives is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in conditions like Alzheimer's disease.[15]

Figure 3: Cholinergic signaling at the synapse and the action of piperidine-based AChE inhibitors.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neurodegenerative diseases and screening for neuroprotective compounds.[19][20]

Principle: This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxic insult, such as glutamate-induced excitotoxicity or oxidative stress. Cell viability is measured to quantify the neuroprotective effect.[21]

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

Neurotoxin (e.g., L-glutamic acid, MPP+, H₂O₂)

-

Piperidine derivative

-

96-well plates

-

MTT assay reagents

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.[20]

-

Pre-treatment: Pre-treat the cells with various concentrations of the piperidine derivative for a specified time (e.g., 2-24 hours).[19]

-

Neurotoxin Induction: Induce neurotoxicity by adding a neurotoxin (e.g., L-glutamic acid) and incubate for 24 hours.[19][21]

-

Cell Viability Assessment: Perform an MTT assay as described in the anticancer section to measure cell viability.

-

Data Analysis: Calculate the percentage of cell viability in the treated groups compared to the neurotoxin-only group. A higher percentage of viability indicates a neuroprotective effect.

Conclusion

Piperidine and its derivatives represent a highly versatile and valuable class of compounds in drug discovery and development. The diverse range of biological activities, including anticancer, antiviral, antifungal, antibacterial, and neuroprotective effects, underscores the therapeutic potential of this scaffold. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to facilitate further research and development of novel piperidine-based therapeutics to address a wide range of unmet medical needs. The continued exploration of the structure-activity relationships and mechanisms of action of piperidine derivatives will undoubtedly lead to the discovery of new and improved medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. atcc.org [atcc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. academicjournals.org [academicjournals.org]

- 14. tsijournals.com [tsijournals.com]

- 15. benchchem.com [benchchem.com]

- 16. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 17. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. thieme-connect.com [thieme-connect.com]

An In-depth Technical Guide to Ethyl 2-(piperidin-4-yl)acetate Hydrochloride for Drug Discovery Professionals

An Essential Building Block in Modern Medicinal Chemistry

Ethyl 2-(piperidin-4-yl)acetate hydrochloride is a key bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals. Its structural features, comprising a secondary amine within a piperidine ring and an ethyl ester, make it a versatile building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive literature review of its synthesis, properties, and applications, offering a valuable resource for its effective implementation in drug discovery pipelines.

Core Chemical Properties and Data

This compound is a stable, solid compound. The presence of the hydrochloride salt enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 169458-04-2 | [1][2] |

| Molecular Formula | C₉H₁₈ClNO₂ | [2][3] |

| Molecular Weight | 207.70 g/mol | [3] |

| Appearance | Solid | Vendor Data |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Room temperature, in a dry atmosphere | [2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of its aromatic precursor, ethyl 2-(pyridin-4-yl)acetate. This reaction reduces the pyridine ring to a piperidine ring. The resulting free base is then treated with hydrochloric acid to yield the desired hydrochloride salt.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is a generalized procedure based on established methods for the hydrogenation of pyridine derivatives.

Materials:

-

Ethyl 2-(pyridin-4-yl)acetate

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

-

Ethanol or Glacial Acetic Acid

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl) solution (e.g., in diethyl ether or dioxane)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Hydrogenation:

-

In a suitable hydrogenation vessel, dissolve ethyl 2-(pyridin-4-yl)acetate (1.0 eq) in a solvent such as ethanol or glacial acetic acid.

-

Carefully add the catalyst (PtO₂ or Pd/C, typically 5-10 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure (e.g., 50-70 bar).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

-

Work-up:

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(piperidin-4-yl)acetate (free base).

-

-

Salt Formation:

-

Dissolve the crude free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid (1.0-1.1 eq) in a compatible solvent (e.g., diethyl ether or dioxane) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

-

Expected Yield: Yields for this type of transformation are typically high, often exceeding 80-90%, but will depend on the specific reaction conditions and scale.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a versatile linker, most notably in the design and synthesis of PROTACs.[3] The piperidine ring provides a rigid scaffold that can influence the spatial orientation of the two ends of the PROTAC, while the secondary amine and the ethyl ester offer two points for chemical modification.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[3][4][5] A PROTAC molecule consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that binds to an E3 ligase, and a linker that connects the two.

This compound serves as a valuable building block for the linker component. The secondary amine of the piperidine ring can be functionalized, for example, through N-alkylation or amide bond formation, to attach it to the E3 ligase ligand. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to the warhead.

Caption: Role of the linker in PROTAC-mediated protein degradation.

Experimental Protocol: N-Alkylation for Linker Elaboration

This protocol provides a general method for the N-alkylation of the piperidine nitrogen, a common step in incorporating this linker into a larger molecule.

Materials:

-

This compound

-

Alkyl halide or mesylate (R-X) (1.0-1.2 eq)

-

A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA)) (2-3 eq)

-

Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))

-

Standard work-up and purification reagents

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (2-3 eq).

-

Add the alkylating agent (R-X) (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the N-alkylated derivative.

Note: The ethyl ester can be subsequently hydrolyzed to the carboxylic acid under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water) to provide a handle for further coupling reactions.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and dual functionality make it an attractive component for the construction of complex molecules, particularly in the rapidly advancing field of PROTACs. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering drug discovery professionals to effectively utilize this important chemical entity in their research and development endeavors. Further exploration of the literature for specific applications and optimization of reaction conditions will undoubtedly lead to the discovery of novel therapeutics.

References

- 1. This compound , 97% , 169458-04-2 - CookeChem [cookechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases - Google Patents [patents.google.com]

- 5. US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation - Google Patents [patents.google.com]

The Ubiquitous Piperidine: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a simple six-membered nitrogen-containing heterocycle, is a titan in the field of medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold." This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1]

Key Physicochemical Properties:

-

Basicity: The nitrogen atom within the piperidine ring is basic, with a typical pKa of its conjugate acid around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.[1]

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1][2]

-

Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic properties.[3] This balance can be fine-tuned through substitution, allowing medicinal chemists to modulate a drug's solubility and its ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.[4][5]

-

Metabolic Stability: The piperidine scaffold is relatively metabolically stable. However, its stability is influenced by the functionalization at positions adjacent to the nitrogen atom. Strategic modifications can enhance this stability, and the use of spirocyclic bioisosteres is a common strategy to improve this parameter.[4]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][6]

Prevalence in FDA-Approved Drugs

The piperidine scaffold is a recurring motif in a multitude of commercially successful drugs across various therapeutic areas. It is one of the most common heterocycles found in FDA-approved pharmaceuticals, highlighting its importance as a building block in medicinal agents.[7][8] Piperidine derivatives have been successfully developed as CNS modulators, anticancer agents, antihistamines, anticoagulants, and analgesics.[7]

The Piperidine Moiety as a Versatile Scaffold and Pharmacophore

The utility of the piperidine ring extends beyond its favorable physicochemical properties; it frequently serves as a central scaffold for the construction of complex molecules and can also function as a key pharmacophore, directly interacting with biological targets.

As a Scaffold:

The piperidine ring provides a robust and synthetically tractable framework upon which various functional groups can be appended. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[9][10] Its conformational pre-organization can also lead to a lower entropic penalty upon binding to a target, contributing to higher affinity.[11]

As a Pharmacophore:

In many drugs, the protonated nitrogen of the piperidine ring acts as a crucial hydrogen bond donor, forming a key interaction with the target protein. Furthermore, the carbon backbone of the ring can engage in favorable van der Waals interactions within hydrophobic pockets of the binding site. The substitutable positions on the ring allow for the precise placement of functional groups to maximize these interactions.[4][6]

Therapeutic Applications of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is reflected in the broad range of therapeutic areas where piperidine-containing drugs have made a significant impact.

Central Nervous System (CNS) Disorders:

The ability of piperidine-containing molecules to cross the blood-brain barrier has led to their extensive use in the development of drugs targeting the CNS.[9]

-

Methylphenidate (Ritalin®): Used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD), methylphenidate blocks the reuptake of dopamine and norepinephrine in the presynaptic neuron, increasing their extracellular concentrations.[12][13]

-

Risperidone (Risperdal®): An atypical antipsychotic, risperidone acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1][14]

-

Donepezil (Aricept®): A piperidine derivative used to treat the symptoms of Alzheimer's disease by inhibiting acetylcholinesterase.[15][16]

-

Paroxetine (Paxil®): A selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression and anxiety disorders.[17]

Oncology:

Piperidine derivatives have shown significant promise as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[12][18]

-

Raloxifene (Evista®): A selective estrogen receptor modulator (SERM) that contains a piperidine moiety, used in the treatment and prevention of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[5]

-

Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase inhibitor that includes a piperidine ring, used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

-

Piperine: A natural alkaloid found in black pepper, piperine and its derivatives have demonstrated anticancer properties by inducing apoptosis and inhibiting cell proliferation.[12][19]

Other Therapeutic Areas:

-

Antihistamines: Fexofenadine (Allegra®) and Loratadine (Claritin®) are widely used second-generation antihistamines that feature a piperidine ring.[17]

-

Analgesics: The piperidine structure is a core component of many opioid analgesics, such as meperidine.[20]

-

Antiviral Agents: Certain piperidine derivatives have been investigated as CCR5 antagonists to block the entry of HIV into host cells.[7]

Quantitative Data of Representative Piperidine-Containing Drugs

The following table summarizes key physicochemical and pharmacokinetic data for several well-known drugs that incorporate the piperidine scaffold.

| Drug | Therapeutic Class | pKa | logP | IC50/Ki | Bioavailability (%) |

| Methylphenidate | CNS Stimulant | ~8.8 | 2.1 | DAT Ki: ~130 nM | 11-52 |

| Risperidone | Antipsychotic | 8.25 | 3.33 | D2 Ki: 3.1 nM; 5-HT2A Ki: 0.16 nM | ~70 |

| Raloxifene | SERM | 9.5 | 5.3 | ERα Ki: 0.08 nM | ~2 |

| Donepezil | AChE Inhibitor | 8.9 | 3.8 | AChE IC50: 6.7 nM | ~100 |

| Fexofenadine | Antihistamine | 4.25, 9.53 | 2.4 | H1 Ki: 10 nM | 33 |

| Haloperidol | Antipsychotic | 8.3 | 4.4 | D2 Ki: 1.5 nM | ~65 |

Note: The presented values are approximate and can vary depending on the experimental conditions and data source.

Key Signaling Pathway: Methylphenidate and the Dopamine Synapse

Methylphenidate exerts its therapeutic effects in ADHD by modulating dopamine signaling in the brain, particularly in the ventral striatum and prefrontal cortex.[10][20] It acts by blocking the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[12][13] This blockade leads to an increase in the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[10]

Caption: Dopamine signaling pathway at the synapse and the mechanism of action of Methylphenidate.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel piperidine-containing compounds.

Synthesis of Risperidone

Risperidone can be synthesized via the alkylation of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[1][21]

Materials:

-

6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride

-

3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

-

Sodium carbonate (Na₂CO₃)

-

Potassium iodide (KI)

-

Dimethylformamide (DMF)

-

Isopropanol

Procedure:

-

A mixture of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, sodium carbonate, and a catalytic amount of potassium iodide is prepared in dimethylformamide.[22]

-

The reaction mixture is heated and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the crude risperidone is precipitated.

-

The crude product is collected by filtration and purified by recrystallization from a suitable solvent system, such as a mixture of DMF and isopropanol, to yield pure risperidone.[22]

In Vitro Assay: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.[23]

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

Piperidine derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperidine derivative and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control.[23]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[23]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[23]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Caption: A typical workflow for an MTT cytotoxicity assay.

Conclusion

The piperidine moiety is a truly privileged scaffold in medicinal chemistry, owing to its favorable physicochemical properties, synthetic accessibility, and its presence in a wide range of clinically successful drugs. Its inherent characteristics allow for the creation of diverse molecular architectures with finely tuned pharmacological profiles. From modulating CNS activity to combating cancer and infectious diseases, the impact of piperidine-containing drugs is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this versatile scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.

References

- 1. RISPERIDONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. omicsonline.org [omicsonline.org]

- 4. ClinPGx [clinpgx.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methylphenidate-Elicited Dopamine Increases in Ventral Striatum Are Associated with Long-Term Symptom Improvement in Adults with Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methylphenidate - Wikipedia [en.wikipedia.org]

- 14. Risperidone - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijnrd.org [ijnrd.org]

- 18. EP1641773B1 - Process for preparing raloxifene hydrochloride - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Methylphenidate induced dopamine increases in striatum and temporal and frontal cortices predicts response to treatment in ADHD | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 21. thepharmajournal.com [thepharmajournal.com]

- 22. data.epo.org [data.epo.org]

- 23. benchchem.com [benchchem.com]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Discovery, Significance, and Application of Piperidine-Based Compounds

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of natural products and FDA-approved drugs is a testament to its significance in the development of therapeutic agents.[3][4] This technical guide delves into the discovery and multifaceted role of piperidine in drug design, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

Discovery and History

The history of piperidine is intrinsically linked to the study of natural products. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours.[5] Both chemists obtained piperidine from the reaction of piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), with nitric acid.[5] This discovery marked the beginning of the exploration of a chemical scaffold that would later prove to be of immense importance in pharmacology.

Industrially, piperidine is primarily produced through the hydrogenation of pyridine, a process that underscores the close chemical relationship between these two six-membered nitrogenous heterocycles.[5]

Significance in Medicinal Chemistry: A Privileged Scaffold

The piperidine moiety is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1][6] This is attributed to a unique combination of physicochemical properties that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.

Key Physicochemical Properties:

-

Basicity: The nitrogen atom in the piperidine ring is basic, with the conjugate acid having a pKa of approximately 11.22.[6] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with biological targets.

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility allows for the optimal spatial orientation of substituents for binding to diverse biological targets.[1]

-

Lipophilicity and Solubility: The piperidine ring strikes a balance between lipophilicity and hydrophilicity, which can be fine-tuned through substitution. This property is crucial for modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]

-

Metabolic Stability: The piperidine ring is generally metabolically stable, contributing to the development of drugs with favorable pharmacokinetic properties.[6][7]

Piperidine in Natural Products and Approved Drugs

The piperidine scaffold is a common motif in a wide variety of natural alkaloids, many of which exhibit potent biological activities.[8] Examples include:

-

Piperine: The pungent compound from black pepper.[5]

-

Coniine: The toxic alkaloid from poison hemlock.[5]

-

Solenopsin: A toxic alkaloid found in fire ant venom.[5]

-

Lobeline: An alkaloid from Indian tobacco with mixed agonist-antagonist activity at nicotinic acetylcholine receptors.[5]

-

Morphine and Codeine: Opioid analgesics derived from the opium poppy, containing a fused piperidine ring system.[9]

The structural insights gained from these natural products have inspired the development of a multitude of synthetic piperidine-containing drugs. The piperidine ring is present in over 70 FDA-approved drugs, spanning a wide range of therapeutic areas.[4]

Therapeutic Applications of Piperidine-Based Compounds

The versatility of the piperidine scaffold has led to its incorporation into drugs targeting a diverse array of biological systems.

Central Nervous System (CNS) Disorders

Piperidine is a key component in many CNS-active drugs, including antipsychotics, antidepressants, and treatments for neurodegenerative diseases.

-

Antipsychotics: Haloperidol and risperidone are examples of piperidine-containing antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders.

-

ADHD Medications: Methylphenidate, a widely prescribed treatment for Attention Deficit Hyperactivity Disorder (ADHD), features a piperidine ring and acts as a norepinephrine-dopamine reuptake inhibitor.[10][11]

-

Alzheimer's Disease: Donepezil, an acetylcholinesterase inhibitor used to manage the symptoms of Alzheimer's disease, contains a piperidine moiety.[12][13]

Pain Management (Analgesics)

The piperidine scaffold is a core structural feature of many synthetic opioids that are potent analgesics.[14] These compounds primarily target μ-opioid receptors in the central nervous system. Examples include:

-

Fentanyl and its analogs: Extremely potent synthetic opioids used for severe pain management.

-

Meperidine (Pethidine): A synthetic opioid used for the treatment of moderate to severe pain.

Cancer

Piperidine derivatives have shown significant promise as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival.[15] They have been shown to modulate pathways such as NF-κB and STAT3, leading to cell cycle arrest and apoptosis in cancer cells.[15]

Other Therapeutic Areas

The applications of piperidine-based drugs extend to various other fields, including:

-

Antiviral agents: As seen in some non-nucleoside reverse transcriptase inhibitors for HIV.[16]

-

Antihistamines: Certain piperidine derivatives are used to block the action of histamine and are used in allergy medications.

-

Antimicrobial and Antifungal agents. [11]

Quantitative Data of Representative Piperidine-Based Drugs

The following tables summarize key quantitative data for several prominent piperidine-containing drugs, illustrating their potency and selectivity for their respective biological targets.

| Drug | Therapeutic Class | Target(s) | IC50 | Ki (nM) |

| Donepezil | Acetylcholinesterase Inhibitor | Acetylcholinesterase (AChE) | 5.7 nM | 6.7 |

| Haloperidol | Antipsychotic | Dopamine D2 Receptor | 1.5 nM | 1.2 |

| Methylphenidate | CNS Stimulant | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | 50 - 150 nM (for DAT) | ~100-200 (for DAT) |

| Risperidone | Antipsychotic | Serotonin 5-HT2A Receptor, Dopamine D2 Receptor | 0.16 nM (5-HT2A), 3.13 nM (D2) | 0.12 (5-HT2A), 1.4 (D2) |

| Fentanyl | Opioid Analgesic | μ-opioid Receptor | - | 0.39 |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of piperidine-based compounds are crucial for drug discovery and development.

Synthesis Protocols

This protocol details the reduction of pyridine to piperidine using a heterogeneous catalyst.[5]

Materials:

-

Pyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial acetic acid (solvent)

-

High-pressure hydrogenation reactor (e.g., Parr shaker)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: In a high-pressure reactor vessel, add pyridine (1.0 eq) and a catalytic amount of PtO₂ (1-5 mol%).

-

Solvent Addition: Add glacial acetic acid as the solvent.

-

Hydrogenation:

-

Seal the reactor and purge with an inert gas.

-

Pressurize the reactor with hydrogen gas to 50-70 bar.[5]

-

Begin vigorous stirring at room temperature.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

-

Work-up:

-

Carefully vent the excess hydrogen and purge the reactor with inert gas.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric.

-

Carefully neutralize the filtrate with a saturated solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine.

-

-

Purification: Purify the crude product by distillation if necessary.

This protocol describes the formation of a piperidine enamine from a ketone, followed by alkylation.[17][18]

Part A: Synthesis of 1-(Cyclohex-1-en-1-yl)piperidine (Enamine Formation)

Materials:

-

Cyclohexanone

-

Piperidine

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (dry)

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add cyclohexanone (0.1 mol), piperidine (0.12 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.5 mol%) in dry toluene.[17]

-

Heat the mixture to reflux, collecting the water azeotrope in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 4-6 hours).[17]

-

Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine is often used directly in the next step.

Part B: Alkylation of the Enamine

Materials:

-

1-(Cyclohex-1-en-1-yl)piperidine (from Part A)

-

Alkylating agent (e.g., benzyl bromide)

-

Dry dioxane or THF

Procedure:

-

Dissolve the crude enamine (approx. 0.1 mol) in dry dioxane or THF under a nitrogen atmosphere.[17]

-

Add the alkylating agent (0.1 mol) dropwise to the stirred solution at room temperature.[17]

-

Stir the mixture for 12-24 hours at room temperature.[17]

-

Add water to the reaction mixture to hydrolyze the resulting iminium salt.

-

Stir vigorously for 1-2 hours at room temperature.[17]

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alkylated ketone by column chromatography or distillation.

Biological Evaluation Protocols

This colorimetric assay, based on the Ellman method, is used to screen for AChE inhibitors like Donepezil.[19][20]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

0.1 M Sodium Phosphate Buffer, pH 8.0

-

Test compounds (potential inhibitors)

-

Positive control inhibitor (e.g., Donepezil)

-

96-well microplate and reader (412 nm)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of AChE, ATCI, and DTNB in the assay buffer.

-

Prepare serial dilutions of test compounds and the positive control.

-

-

Assay Setup (in a 96-well plate):

-

Add assay buffer to all wells.

-

Add the test compound dilutions, positive control, or vehicle to the appropriate wells.

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mixture of ATCI and DTNB in the assay buffer.

-

Add the reaction mixture to all wells to start the reaction.

-

Immediately measure the absorbance at 412 nm at multiple time points to determine the rate of the reaction.

-

-

Data Analysis:

-

Calculate the percentage of AChE inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

This radioligand binding assay is used to determine the affinity of compounds like methylphenidate for the dopamine transporter.[21][22]

Materials:

-

Biological source: Rat striatal tissue homogenates or cells expressing human DAT (hDAT).

-

Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

-

Test compound (e.g., methylphenidate).

-

Reference compound for non-specific binding (e.g., cocaine).

-

Assay buffer (e.g., Tris-HCl based).

-

Filtration apparatus (cell harvester and glass fiber filters).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare a membrane suspension from the biological source.

-

Assay Setup (in a 96-well plate):

-

To triplicate wells, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a high concentration of the reference compound.

-

-

Incubation: Add the membrane preparation to initiate the binding reaction and incubate to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.[22]

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from a competition curve.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[21]

-

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes.[23][24]

Materials:

-

Liver microsomes (human or other species).

-

Test compound.

-

NADPH (cofactor).

-

Phosphate buffer (pH 7.4).

-

Acetonitrile (for reaction termination).

-

LC-MS/MS system for analysis.

Procedure:

-

Incubation: Incubate the test compound at a specific concentration (e.g., 1 µM) with liver microsomes at 37°C in the presence of NADPH.[24]

-

Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 45 minutes).[24]

-

Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

-

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by piperidine-based drugs and a typical experimental workflow.

Caption: Dopamine signaling pathway at the synapse.

Caption: Cholinergic signaling in Alzheimer's disease.

Caption: The canonical NF-κB signaling pathway.

Caption: Workflow for DAT Radioligand Binding Assay.

Conclusion

The piperidine scaffold continues to be a central and indispensable component in the landscape of drug discovery and development.[1][7] Its inherent physicochemical properties, coupled with its synthetic tractability, provide a versatile platform for the design and synthesis of novel therapeutic agents with fine-tuned pharmacological profiles. From modulating the intricate signaling of the central nervous system to combating cancer and infectious diseases, the impact of piperidine-containing drugs is profound and undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Methylphenidate - Wikipedia [en.wikipedia.org]

- 11. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 12. antibodiesinc.com [antibodiesinc.com]

- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Piperidine synthesis [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

The Diverse Pharmacological Landscape of Ethyl 2-(piperidin-4-yl)acetate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ethyl 2-(piperidin-4-yl)acetate scaffold is a versatile structural motif that has given rise to a wide array of pharmacologically active compounds. Analogs built upon this core have demonstrated significant potential across multiple therapeutic areas, targeting a diverse range of biological entities. This technical guide provides an in-depth exploration of the pharmacological profiles of these analogs, with a particular focus on their roles as opioid receptor modulators and acetylcholinesterase inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development efforts in this promising chemical space.

Overview of Pharmacological Activities

Derivatives of the ethyl 2-(piperidin-4-yl)acetate core have been investigated for a multitude of therapeutic applications. The inherent structural flexibility of the piperidine ring allows for substitutions that can dramatically alter the compound's interaction with biological targets. Key pharmacological activities that have been identified for this class of compounds include:

-

Opioid Receptor Modulation: Analogs have been developed that exhibit high affinity and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors, functioning as both agonists and antagonists.

-

Acetylcholinesterase (AChE) Inhibition: Several series of these analogs have shown potent inhibitory activity against AChE, a key target in the symptomatic treatment of Alzheimer's disease.

-

Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as AKT and CDC42 GTPase inhibition.

-

Anti-Inflammatory Effects: Some analogs have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

-

Central Nervous System (CNS) Stimulation: Close structural analogs of methylphenidate, which are derivatives of ethyl 2-phenyl-2-(piperidin-2-yl)acetate, act as norepinephrine-dopamine reuptake inhibitors.

This guide will now delve deeper into two of the most prominent and well-documented areas of pharmacological activity: opioid receptor modulation and acetylcholinesterase inhibition.

Piperidin-4-yl Acetate Analogs as Opioid Receptor Modulators

The opioid receptors, a class of G protein-coupled receptors (GPCRs), are central to pain perception, mood, and reward pathways. The development of novel opioid receptor modulators with improved side-effect profiles remains a significant goal in medicinal chemistry. Piperidin-4-yl acetate analogs have emerged as a promising scaffold for achieving this.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional activities of representative piperidin-4-yl acetate analogs at opioid receptors.

Table 1: Opioid Receptor Binding Affinities of Representative Analogs

| Compound ID | Target Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| 6a | Delta (δ) | Radioligand Binding | - | 0.87 | [1] |

| 6a | Mu (µ) | Radioligand Binding | - | 3790 (Selectivity µ/δ = 4370) | [1] |

| 6a | Kappa (κ) | Radioligand Binding | - | 7470 (Selectivity κ/δ = 8590) | [1] |

| Loperamide Analog 5 | Mu (µ) | Not Specified | - | - | [2] |

| Loperamide Analog 6 | Mu (µ) | Not Specified | - | - | [2] |